N-[[2-(cyclopropylmethoxy)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide
Description
N-[[2-(cyclopropylmethoxy)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure with a cyclopropylmethoxy group, a phenylmethyl group, and a trifluoroethoxy group attached to an acetamide backbone. Its unique structure makes it an interesting subject for research in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[[2-(cyclopropylmethoxy)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO3/c16-15(17,18)10-21-9-14(20)19-7-12-3-1-2-4-13(12)22-8-11-5-6-11/h1-4,11H,5-10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSPMTFBMHEABD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=CC=C2CNC(=O)COCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(cyclopropylmethoxy)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclopropylmethoxy intermediate: This step involves the reaction of cyclopropylmethanol with a suitable halogenating agent, such as thionyl chloride, to form cyclopropylmethyl chloride.
Attachment of the phenylmethyl group: The cyclopropylmethyl chloride is then reacted with 2-hydroxybenzyl alcohol in the presence of a base, such as potassium carbonate, to form 2-(cyclopropylmethoxy)benzyl alcohol.
Introduction of the trifluoroethoxy group: The 2-(cyclopropylmethoxy)benzyl alcohol is then reacted with 2,2,2-trifluoroethyl bromide in the presence of a base, such as sodium hydride, to form 2-(cyclopropylmethoxy)phenylmethyl-2,2,2-trifluoroethanol.
Formation of the acetamide: Finally, the 2-(cyclopropylmethoxy)phenylmethyl-2,2,2-trifluoroethanol is reacted with acetic anhydride in the presence of a catalyst, such as pyridine, to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[[2-(cyclopropylmethoxy)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroethoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Corresponding substituted products with new functional groups.
Scientific Research Applications
N-[[2-(cyclopropylmethoxy)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[[2-(cyclopropylmethoxy)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N-[[2-(cyclopropylmethoxy)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide can be compared with other similar compounds, such as:
N-[[2-(cyclopropylmethoxy)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)ethanamide: Similar structure but with an ethanamide backbone.
N-[[2-(cyclopropylmethoxy)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)propionamide: Similar structure but with a propionamide backbone.
N-[[2-(cyclopropylmethoxy)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)butanamide: Similar structure but with a butanamide backbone.
These compounds share similar chemical properties but differ in their backbone structure, which can influence their reactivity and biological activity. The unique combination of functional groups in this compound makes it distinct and valuable for specific applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
